1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Catalog No.
S840858
CAS No.
1458162-16-7
M.F
C14H18N2O2
M. Wt
246.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

CAS Number

1458162-16-7

Product Name

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-(oxan-4-yl)methanone

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

InChI

InChI=1S/C14H18N2O2/c15-12-1-2-13-11(9-12)3-6-16(13)14(17)10-4-7-18-8-5-10/h1-2,9-10H,3-8,15H2

InChI Key

YDSZJDWUYGEONT-UHFFFAOYSA-N

SMILES

C1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N

Canonical SMILES

C1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine is a chemical compound characterized by its unique structure, which includes a dihydroindole core and an oxane carbonyl group. Its molecular formula is C₁₄H₁₈N₂O₂, and it has a molecular weight of 246.3 g/mol. This compound belongs to a class of indole derivatives that are known for their diverse biological activities and potential applications in medicinal chemistry.

There is no scientific literature available on the mechanism of action of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine.

  • As with any unknown compound, it is advisable to handle this molecule with caution until proper safety data is available.
  • Indole derivatives can have varying toxicity profiles. The presence of the amine group might introduce additional hazards.

  • Oxidation: The presence of the amine group allows for oxidation reactions, which can introduce oxygen-containing functional groups into the structure.
  • Condensation Reactions: It can participate in condensation reactions with various electrophiles, leading to the formation of more complex heterocyclic compounds .
  • Nucleophilic Substitution: The amine functionality can act as a nucleophile, enabling substitution reactions with alkyl halides or carbonyl compounds.

The synthesis of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted anilines and oxanoyl chlorides, cyclization can yield the desired indole structure.
  • Functional Group Transformations: The introduction of the oxane carbonyl group may involve acylation reactions using oxanoyl derivatives.
  • Multi-step Synthesis: A combination of condensation and reduction steps may be employed to construct the indole framework followed by functionalization to achieve the final product .

The applications of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine are primarily in the fields of medicinal chemistry and pharmaceuticals:

  • Drug Development: Due to its potential biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting various diseases.
  • Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex organic molecules or pharmaceuticals.

Several compounds share structural similarities with 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine. These include:

Compound NameStructure FeaturesUnique Aspects
2,3-DihydroindoleIndole core with saturated side chainsCommonly used in organic synthesis
IsatinIndole derivative with a carbonyl at C-2Known for its diverse biological activities
Indole-3-acetic acidIndole core with an acetic acid side chainImportant plant hormone involved in growth regulation
5-AminoindoleIndole core with an amino group at C-5Exhibits potential anticancer properties

These compounds highlight the diversity within the indole family while emphasizing the unique features of 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine due to its specific functional groups and structural characteristics.

XLogP3

0.9

Dates

Modify: 2023-08-16

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